1,4-Dithiane-2,3,5,6-tetracarbonitrile
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Overview
Description
Preparation Methods
1,4-Dithiane-2,3,5,6-tetracarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 1,2-ethanedithiol with 1,2-dibromoethane, which leads to the formation of 1,4-dithiane . This intermediate can then be further reacted with cyanogen bromide to yield this compound . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis.
Chemical Reactions Analysis
1,4-Dithiane-2,3,5,6-tetracarbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones .
Scientific Research Applications
1,4-Dithiane-2,3,5,6-tetracarbonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecular architectures . In biology, it has been studied for its potential use in the development of new pharmaceuticals . In medicine, it is being explored for its potential therapeutic properties . In industry, it is used in the synthesis of agricultural and industrial fungicides .
Mechanism of Action
The mechanism of action of 1,4-Dithiane-2,3,5,6-tetracarbonitrile involves its interaction with various molecular targets and pathways. The compound can undergo chemoselective cleavage or reduction of its sulfur-heterocycle, revealing a versatile C2-synthon . This reactivity allows it to participate in the formation of carbon-carbon bonds, which is crucial for its role in the synthesis of complex molecules .
Comparison with Similar Compounds
1,4-Dithiane-2,3,5,6-tetracarbonitrile can be compared with other similar compounds such as 1,3-dithiane and 1,4-dithiin . While 1,3-dithiane is well-known for its use as a carbonyl protecting group and umpolung reagent, this compound offers unique transformations that are useful in the assembly of complex molecular architectures . The versatility of this compound arises from its ability to undergo chemoselective cleavage or reduction, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C8H4N4S2 |
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Molecular Weight |
220.3 g/mol |
IUPAC Name |
1,4-dithiane-2,3,5,6-tetracarbonitrile |
InChI |
InChI=1S/C8H4N4S2/c9-1-5-6(2-10)14-8(4-12)7(3-11)13-5/h5-8H |
InChI Key |
BCRRMLNNQLPYOH-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1C(SC(C(S1)C#N)C#N)C#N |
Origin of Product |
United States |
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